6-Fluoro-8-iodo-5-methylquinoline
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Overview
Description
6-Fluoro-8-iodo-5-methylquinoline is a heterocyclic organic compound that belongs to the quinoline family. Quinolines are nitrogen-containing bicyclic compounds that are widely found in nature and have significant applications in various fields such as medicine, agriculture, and materials science. The incorporation of fluorine and iodine atoms into the quinoline structure can enhance its biological activity and provide unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-8-iodo-5-methylquinoline typically involves the introduction of fluorine and iodine atoms into the quinoline ring. One common method is the electrophilic substitution reaction, where fluorine and iodine are introduced at specific positions on the quinoline ring. For example, this compound can be synthesized by first preparing 5-methylquinoline and then introducing fluorine and iodine atoms through electrophilic substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale electrophilic substitution reactions using appropriate fluorinating and iodinating agents. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the desired product .
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-8-iodo-5-methylquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms of quinoline.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like organometallic compounds (e.g., Grignard reagents) and halogenating agents are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxide derivatives, while substitution reactions can produce various functionalized quinoline derivatives .
Scientific Research Applications
6-Fluoro-8-iodo-5-methylquinoline has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound’s biological activity makes it a potential candidate for studying enzyme inhibition and other biochemical processes.
Medicine: Fluorinated quinolines have shown promise as antibacterial, antineoplastic, and antiviral agents.
Mechanism of Action
The mechanism of action of 6-Fluoro-8-iodo-5-methylquinoline involves its interaction with specific molecular targets and pathways. For example, the compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The presence of fluorine and iodine atoms can enhance the compound’s binding affinity and specificity for these targets .
Comparison with Similar Compounds
Similar Compounds
6-Fluoro-8-methylquinoline: Similar in structure but lacks the iodine atom.
5-Fluoro-8-iodoquinoline: Similar but lacks the methyl group at position 5.
8-Iodo-5-methylquinoline: Similar but lacks the fluorine atom.
Uniqueness
6-Fluoro-8-iodo-5-methylquinoline is unique due to the presence of both fluorine and iodine atoms, which can enhance its biological activity and provide unique chemical properties. This combination of substituents can result in improved pharmacological properties and increased potential for various applications .
Properties
Molecular Formula |
C10H7FIN |
---|---|
Molecular Weight |
287.07 g/mol |
IUPAC Name |
6-fluoro-8-iodo-5-methylquinoline |
InChI |
InChI=1S/C10H7FIN/c1-6-7-3-2-4-13-10(7)9(12)5-8(6)11/h2-5H,1H3 |
InChI Key |
SLAZWFOODLFJND-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=CC=NC2=C(C=C1F)I |
Origin of Product |
United States |
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